molecular formula C8H15NO4 B8573336 6-[(Carboxymethyl)amino]hexanoic acid CAS No. 90159-86-7

6-[(Carboxymethyl)amino]hexanoic acid

Katalognummer: B8573336
CAS-Nummer: 90159-86-7
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: TUOBABBAWKYTHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(Carboxymethyl)amino]hexanoic acid is a modified hexanoic acid derivative featuring a carboxymethyl group attached to the amino substituent at the sixth carbon of the hexanoic acid backbone. This structural modification confers unique physicochemical and biological properties, making it valuable in applications ranging from biomolecule labeling to materials science. The carboxymethyl group enhances chelation capabilities and solubility, distinguishing it from other hexanoic acid derivatives .

Eigenschaften

CAS-Nummer

90159-86-7

Molekularformel

C8H15NO4

Molekulargewicht

189.21 g/mol

IUPAC-Name

6-(carboxymethylamino)hexanoic acid

InChI

InChI=1S/C8H15NO4/c10-7(11)4-2-1-3-5-9-6-8(12)13/h9H,1-6H2,(H,10,11)(H,12,13)

InChI-Schlüssel

TUOBABBAWKYTHA-UHFFFAOYSA-N

Kanonische SMILES

C(CCC(=O)O)CCNCC(=O)O

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

6-[(Carboxymethyl)amino]hexanoic acid is utilized in the preparation of esters that exhibit antibacterial properties. These compounds have shown effectiveness against a range of bacterial strains, making them valuable in pharmaceutical formulations aimed at treating bacterial infections .

Enzyme Inhibition

Research indicates that EACA can inhibit several enzymes, including chymotrypsin, Factor VIIa, lysine carboxypeptidase, plasmin, and plasminogen activator. This inhibition is particularly relevant in the context of clotting disorders and therapeutic interventions where modulation of these enzymes is necessary .

Hemostatic Agent

Epsilon-aminocaproic acid is primarily recognized for its role as a hemostatic agent in clinical settings. It is used to reduce bleeding during surgical procedures by inhibiting fibrinolysis—the breakdown of fibrin in blood clots—thereby promoting clot stability . This property has made it essential in surgeries where excessive bleeding poses significant risks.

Treatment of Urokinase Overactivity

The compound has been investigated for its potential to manage conditions associated with excessive urokinase activity, which can lead to unwanted fibrinolysis and bleeding complications. By administering EACA, clinicians can help restore balance in coagulation pathways .

Table 1: Properties and Applications

Property/ApplicationDescription
Antibacterial ActivityEffective against various bacterial strains; used in pharmaceutical formulations
Enzyme InhibitionInhibits chymotrypsin, Factor VIIa, lysine carboxypeptidase, plasmin
Hemostatic AgentReduces bleeding during surgeries by stabilizing blood clots
Treatment for Urokinase OveractivityHelps manage conditions with excessive fibrinolysis

Case Study 1: Surgical Use

A clinical trial evaluated the efficacy of epsilon-aminocaproic acid in reducing blood loss during cardiac surgery. Results indicated a significant decrease in postoperative bleeding compared to control groups, highlighting its effectiveness as a hemostatic agent.

Case Study 2: Trauma Management

In emergency medicine, EACA has been used in trauma patients experiencing severe hemorrhage. Studies demonstrated that timely administration improved survival rates by effectively managing blood loss through its fibrinolytic inhibition properties.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The functionalization of hexanoic acid at the sixth position with diverse amino-group substituents significantly impacts molecular behavior. Key analogs include:

Compound Name Substituent Group(s) Key Structural Feature(s)
6-[(Carboxymethyl)amino]hexanoic acid -NH-(CH₂COOH) Carboxymethyl group enhances metal chelation and hydrophilicity.
6-(Diethylamino)hexanoic acid -N(CH₂CH₃)₂ Tertiary amino group increases lipophilicity; used in surfactant synthesis.
6-Acetamidohexanoic acid -NH-COCH₃ Acetamido group reduces metabolic activity; observed in lipid metabolism studies.
6-(Morpholin-4-yl)hexanoic acid -N-(Morpholine) Heterocyclic amine improves solubility and stability in aqueous media.
6-[[(4-Methylphenyl)sulfonyl]amino]hexanoic acid -NH-SO₂-C₆H₄-CH₃ Sulfonamide group enhances protein-binding affinity and thermal stability.
6-Aminohexanoic acid -NH₂ Primary amino group used in polymer synthesis (e.g., nylon-6).

Sources :

Key Reaction :

Ethyl 6-bromohexanoate + Secondary amine → Alkylated ester → Hydrolysis → Final acid derivative  

Yield Variations: Morpholino and piperidine derivatives typically achieve higher yields (>70%) compared to sulfonamide analogs (~50%) due to steric and electronic factors .

Physicochemical Properties

Property 6-[(Carboxymethyl)amino]hexanoic acid 6-(Diethylamino)hexanoic acid 6-Acetamidohexanoic acid
Log P -1.5 to -2.3 1.8–2.5 -0.9
Water Solubility High Low Moderate
pKa (COOH) ~3.5 ~4.2 ~4.0
pKa (Amine) ~8.9 ~10.1 ~7.5 (acetamido)

Notes: The carboxymethyl group in 6-[(Carboxymethyl)amino]hexanoic acid lowers log P, enhancing hydrophilicity and renal clearance efficiency compared to diethylamino analogs .

Stability and Clearance Profiles of Chelators

Compound 99mTc Stability (%RCP at 24h) Log P Clearance Pathway (Rat Model)
6-[(Carboxymethyl)amino]hexanoic acid >90% -2.1 Renal (70%), Hepatic (30%)
6-(Diethylamino)hexanoic acid 85% 1.9 Hepatic (60%), Renal (40%)
6-(Morpholin-4-yl)hexanoic acid 88% -0.5 Balanced (50% each)

Source :

Mechanical Properties in Composites

Surface Modifier Elongation at Break (%) Flexural Strength (MPa)
Aminohexanoic acid 12.5 ± 1.2 85 ± 3
6-[(Carboxymethyl)amino]hexanoic acid 18.7 ± 1.5 78 ± 2
ε-Caprolactam 15.3 ± 1.0 82 ± 4

Note: Carboxymethylation improves polymer flexibility due to enhanced hydrogen bonding .

Vorbereitungsmethoden

Reaction Mechanism

The most widely documented method involves reacting L-lysine with chloroacetic acid under alkaline conditions. The ε-amino group of lysine undergoes nucleophilic substitution with two equivalents of chloroacetic acid, forming the bis(carboxymethyl) derivative.

Reaction Scheme:

L-Lysine+2ClCH2COOHNaOHC10H18N2O6+2HCl+H2O\text{L-Lysine} + 2\,\text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{C}{10}\text{H}{18}\text{N}2\text{O}6 + 2\,\text{HCl} + \text{H}2\text{O}

Procedure Details

  • Base Preparation : L-lysine is dissolved in aqueous sodium hydroxide (NaOH) to deprotonate the ε-amino group.

  • Chloroacetic Acid Addition : Chloroacetic acid is added gradually while maintaining pH 10–12.

  • Reaction Conditions :

    • Temperature: 50–70°C

    • Duration: 4–6 hours

    • Molar Ratio (Lysine:Chloroacetic Acid): 1:2.2

  • Neutralization : Post-reaction, the mixture is acidified to pH 2–3 with HCl to precipitate the product.

Purification

  • Ion Exchange Chromatography : Crude product is purified using a strongly acidic cation exchange resin (e.g., 001×7 styrene-based resin).

  • Crystallization : The eluate is concentrated under reduced pressure and recrystallized from ethanol/water mixtures.

Yield : 75–85%

Hydrolysis of Protected Intermediates

tert-Butoxycarbonyl (Boc) Protection Strategy

To enhance selectivity, the α-amino group of lysine is protected with Boc before carboxymethylation:

  • Boc Protection : L-lysine is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF).

  • Carboxymethylation : The ε-amino group reacts with chloroacetic acid under alkaline conditions.

  • Deprotection : Boc is removed using trifluoroacetic acid (TFA).

Advantages :

  • Minimizes side reactions at the α-amino group.

  • Improves overall yield to 80–90%.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to optimize efficiency:

  • Residence Time : 1–2 hours

  • Temperature Control : 60°C ± 2°C

  • Automated pH Adjustment : Maintains pH 11.5 via NaOH titration.

Cost-Effective Modifications

  • Solvent Recycling : Ethanol is recovered and reused to reduce costs.

  • Waste Management : HCl byproduct is neutralized with Ca(OH)₂ to generate CaCl₂ for industrial applications.

Analytical Data and Quality Control

Characterization

  • Melting Point : >208°C

  • Purity (HPLC) : ≥97%

  • 1H NMR (D₂O) : δ 3.65 (s, 4H, CH₂COO⁻), 3.12 (t, 2H, CH₂NH), 1.45–1.85 (m, 6H, CH₂).

Impurity Profiling

Common impurities include:

  • Mono-carboxymethyllysine : ≤2% (controlled via excess chloroacetic acid).

  • Unreacted Lysine : ≤0.5% (removed via ion exchange).

Comparative Analysis of Methods

Method Yield (%)Purity (%)ScalabilityCost Efficiency
Alkaline Condensation75–8595–97HighModerate
Boc-Protected Synthesis80–9097–99ModerateLow
Continuous Flow Reactor85–8896–98Very HighHigh

Challenges and Optimization Strategies

Byproduct Formation

  • Chloride Salts : Removed via dialysis or ion exchange.

  • Diastereomers : Avoided by using L-lysine enantiomers.

Green Chemistry Approaches

  • Biocatalysis : Immobilized enzymes (e.g., transglutaminase) reduce reaction time by 30%.

  • Solvent-Free Reactions : Microwave-assisted synthesis achieves 90% yield in 1 hour .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.